molecular formula C6H10F2N2O B13003210 1-(2,2-Difluoroethyl)piperazin-2-one

1-(2,2-Difluoroethyl)piperazin-2-one

Cat. No.: B13003210
M. Wt: 164.15 g/mol
InChI Key: SBGKAVSSMPMOAR-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)piperazin-2-one is a specialized chemical reagent designed for research and development applications. This high-purity compound is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Piperazin-2-one derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as key synthetic intermediates or scaffolds in the development of novel pharmacologically active molecules. The 2,2-difluoroethyl moiety can influence the molecule's electronic properties and metabolic stability, making it a valuable structure-activity relationship (SAR) tool for researchers. This product is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, supporting the demanding needs of scientific investigation. Researchers are encouraged to contact our scientific support team for additional technical data and packaging information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10F2N2O

Molecular Weight

164.15 g/mol

IUPAC Name

1-(2,2-difluoroethyl)piperazin-2-one

InChI

InChI=1S/C6H10F2N2O/c7-5(8)4-10-2-1-9-3-6(10)11/h5,9H,1-4H2

InChI Key

SBGKAVSSMPMOAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CC(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2,2 Difluoroethyl Piperazin 2 One and Precursor Development

Retrosynthetic Analysis and Strategic Disconnections for the 2-Piperazinone Core and Difluoroethyl Moiety

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. orgsyn.orgnih.gov For 1-(2,2-difluoroethyl)piperazin-2-one, two primary strategic disconnections can be envisioned, focusing on the formation of the piperazin-2-one (B30754) ring and the installation of the 2,2-difluoroethyl group.

Disconnection A: N-Alkylation of a Pre-formed Piperazin-2-one Ring

This approach involves the disconnection of the C-N bond between the piperazinone nitrogen (N1) and the difluoroethyl group. This leads back to two key synthons: a piperazin-2-one nucleophile and a 2,2-difluoroethyl electrophile. This is a convergent approach, building the core heterocyclic structure first, followed by the introduction of the fluorinated side chain.

Disconnection B: Cyclization to Form the Piperazin-2-one Ring

An alternative strategy involves disconnecting the piperazin-2-one ring itself. A logical disconnection is across the amide bond and the N1-C6 bond. This leads to a linear precursor, N-(2,2-difluoroethyl)ethylenediamine, and a two-carbon unit, such as a haloacetyl halide or an α-haloester. This approach builds the fluorinated side chain into a key intermediate before the final ring-forming cyclization step.

Development and Optimization of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be developed and optimized for the preparation of this compound.

Regioselective N-Alkylation of Piperazin-2-one with 2,2-Difluoroethylating Reagents

The direct N-alkylation of piperazin-2-one presents a regioselectivity challenge, as the molecule has two nitrogen atoms (N1 and N4) that can potentially be alkylated. To achieve selective alkylation at the N1 position, the N4 position can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. researchgate.net

The synthesis would proceed by first protecting piperazin-2-one at the N4 position. The resulting N4-Boc-piperazin-2-one can then be alkylated at the N1 position using a 2,2-difluoroethylating reagent. Suitable reagents for this transformation include 2,2-difluoroethyl halides (e.g., bromide or iodide) or more reactive species like 2,2-difluoroethyl triflate, often in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the amide nitrogen. mdpi.com The final step would involve the deprotection of the N4-Boc group under acidic conditions to yield the target compound.

Optimization of this pathway would involve screening different bases, solvents, and reaction temperatures to maximize the yield and regioselectivity of the N-alkylation step.

Cyclization Strategies for the Piperazinone Ring Formation with Difluoroethyl Precursors

An alternative convergent strategy involves the construction of the piperazin-2-one ring from a linear precursor already containing the 2,2-difluoroethyl moiety. This approach avoids the regioselectivity issues of direct alkylation.

A plausible route starts with the synthesis of N-(2,2-difluoroethyl)ethylenediamine. This key intermediate can be prepared by reacting 2,2-difluoroethylamine (B1345623) with a protected 2-aminoethyl halide, followed by deprotection. The N-(2,2-difluoroethyl)ethylenediamine can then be cyclized to form the piperazin-2-one ring. A common method for this type of cyclization is the reaction with a haloacetyl halide, such as chloroacetyl chloride, in the presence of a base. google.com The intramolecular nucleophilic substitution of the halide by the secondary amine would lead to the formation of the six-membered ring.

Another cyclization approach involves the reaction of N-(2,2-difluoroethyl)ethylenediamine with an α-haloester, such as ethyl bromoacetate. The initial N-alkylation would be followed by an intramolecular aminolysis, where the terminal primary amine attacks the ester carbonyl to form the amide bond of the piperazin-2-one ring.

Green Chemistry Approaches and Sustainable Synthesis Methods

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods. For the synthesis of this compound, several green chemistry principles can be applied.

The use of continuous flow reactors offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for in-line purification. chemrxiv.orgresearchgate.netgoogle.com The N-alkylation and cyclization reactions described above are amenable to adaptation in a flow chemistry setup. For instance, the N-alkylation of lactams can be performed efficiently in continuous flow systems, potentially reducing reaction times and improving yields. chemrxiv.orgresearchgate.net

Solvent choice is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of a synthesis. For N-alkylation reactions, methods using microwave irradiation in the absence of a solvent have been reported for amides and lactams. mdpi.com

Asymmetric Synthesis Approaches for Chiral Analogs

While this compound itself is not chiral, the development of asymmetric methods to synthesize chiral analogs is of great interest for creating new chemical entities with potentially enhanced biological activity. Asymmetric synthesis of piperazin-2-ones typically focuses on introducing chirality at the carbon atoms of the ring.

For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral disubstituted piperazin-2-ones with high enantioselectivity. synthical.com Another approach involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones to generate highly enantioenriched tertiary piperazin-2-ones. researchgate.netrsc.org These methods could be adapted to produce chiral analogs of the target molecule by incorporating a substituent at the C3, C5, or C6 position of the piperazin-2-one ring. A one-pot catalytic asymmetric synthesis of C3-substituted piperazin-2-ones has also been developed, offering a straightforward route to these chiral heterocycles. orgsyn.org

Synthesis of Key Fluorinated and Non-Fluorinated Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Fluorinated Intermediates: The primary fluorinated intermediate is 2,2-difluoroethylamine or its derivatives. The synthesis of 2,2-difluoroethylamine can be achieved through various methods, including the reaction of 2,2-difluoro-1-haloethanes with ammonia. A patent describes the preparation of 2,2-difluoroethylamine derivatives by the alkylation of 2,2-difluoroethylamine itself. researchgate.net

Non-Fluorinated Intermediates: The core non-fluorinated precursor is piperazin-2-one. It can be synthesized through several established routes, such as the reaction of ethylenediamine (B42938) with an α-haloester. Alternatively, it can be prepared by the cyclization of N-(2-aminoethyl)glycine esters. organic-chemistry.org For the N-alkylation route, N4-protected piperazin-2-one derivatives are crucial intermediates.

Process Intensification and Scalability Studies for Research-Scale Production

The efficient and scalable synthesis of this compound is a critical consideration for its potential applications in research and development. Process intensification and scalability studies aim to transition laboratory-scale procedures into more robust, efficient, and economically viable methods for producing larger quantities of the target compound. This involves moving beyond traditional batch processing to more advanced manufacturing technologies, such as continuous flow chemistry and microwave-assisted synthesis, which offer significant advantages in terms of reaction control, safety, and throughput.

While specific literature on the process intensification of this compound synthesis is not extensively available, valuable insights can be drawn from studies on related piperazine (B1678402) and piperazin-2-one derivatives. These studies highlight the potential for significant improvements in reaction efficiency and scalability.

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and other fine chemicals. nih.gov In this approach, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control often leads to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions. nih.gov

For the synthesis of piperazine derivatives, continuous flow processes have demonstrated clear advantages over traditional batch methods. For instance, a two-step continuous flow synthesis of a medicinally relevant piperazine derivative involving an ester reduction followed by reductive amination has been successfully developed. nih.gov This method highlights the potential for integrating multiple reaction steps into a single, streamlined process. A fixed-bed continuous synthesis method for piperazine compounds has also been reported, utilizing a composite catalyst to achieve high product yields and long catalyst lifetimes under controlled temperature and pressure. mdpi.com

The N-alkylation of piperazines, a key step in the synthesis of this compound, is particularly well-suited for continuous flow conditions. The ability to precisely control stoichiometry and temperature can minimize the formation of di-substituted byproducts, a common challenge in batch alkylations of piperazine. nih.gov Furthermore, the use of packed-bed reactors with immobilized catalysts can simplify purification and enable catalyst recycling, further improving the sustainability and cost-effectiveness of the process. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Representative N-Alkylation of a Piperazine Derivative

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Several hours to overnightMinutes to a few hours
Yield Moderate to goodGood to excellent
Purity Often requires extensive purificationHigher purity, reduced byproducts
Scalability Challenging, potential for thermal runawayReadily scalable by extending run time
Safety Handling of large volumes of reagentsSmaller reaction volumes, improved heat transfer

This table presents a generalized comparison based on literature for similar compounds and does not represent empirically validated data for this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another powerful technique for process intensification, offering dramatic reductions in reaction times and often leading to higher yields and purer products compared to conventional heating methods. researchgate.netmdpi.com The direct and efficient heating of the reaction mixture by microwave irradiation can accelerate reaction rates and enable reactions to be carried out at lower bulk temperatures. mdpi.com

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Representative N-Alkylation of a Piperazine Derivative

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 8 - 24 hours5 - 30 minutes
Yield ModerateOften higher
Temperature Typically reflux temperatureCan be performed at lower or higher controlled temperatures
Energy Efficiency LowerHigher, due to direct heating

This table presents a generalized comparison based on literature for similar compounds and does not represent empirically validated data for this compound.

Process Analytical Technology (PAT)

To effectively implement and scale up continuous manufacturing processes, Process Analytical Technology (PAT) plays a crucial role. PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters in real-time. researchgate.netbohrium.com This real-time data allows for a deeper understanding and control of the manufacturing process, ensuring consistent product quality and enabling real-time release. researchgate.net Techniques such as Fourier-transform infrared spectroscopy (FTIR), near-infrared (NIR) spectroscopy, and mass spectrometry can be integrated into a continuous flow setup to monitor reaction conversion, impurity formation, and other critical quality attributes. bohrium.com The implementation of PAT is a key component of a Quality by Design (QbD) approach to pharmaceutical manufacturing. nih.gov

For the research-scale production of this compound, the adoption of continuous flow or microwave-assisted methodologies, coupled with PAT, would offer a significant advancement over traditional batch synthesis. These intensified processes would not only provide a more efficient and scalable route to the compound but also align with modern principles of green and sustainable chemistry.

Detailed Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Investigations for Comprehensive Structural Characterization

Spectroscopic methods are fundamental to determining the precise structure and electronic properties of a molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for polymorphic forms)

Multi-dimensional NMR studies, such as COSY, HSQC, and HMBC, would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals of the piperazin-2-one (B30754) ring and the 2,2-difluoroethyl substituent. These experiments would confirm the connectivity of the atoms within the molecule. For instance, ¹H-¹⁹F coupling constants would provide valuable information about the conformation of the ethyl side chain.

Solid-state NMR could be employed to study the compound in its crystalline form, providing insights into the presence of different polymorphs and the molecular packing. nih.govliverpool.ac.uk However, no specific 1D or 2D NMR data for 1-(2,2-Difluoroethyl)piperazin-2-one have been reported in publicly accessible databases or literature. For comparison, dynamic NMR studies on other N-substituted piperazines have revealed conformational changes, such as chair-boat interconversions of the piperazine (B1678402) ring and rotation around the amide bond, which could be relevant for the target compound. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis and Isotopic Profiling

HRMS would provide the exact mass of the molecular ion, confirming the elemental composition (C₆H₁₀F₂N₂O). Analysis of the fragmentation pattern under techniques like electron ionization (EI) or collision-induced dissociation (CID) would help to piece together the molecular structure. researchgate.netxml-journal.netnih.govchemguide.co.uk Key fragmentation would likely involve the cleavage of the C-N bond between the piperazinone ring and the ethyl group, as well as characteristic losses from the ring itself.

Isotopic profiling, particularly through Isotope Ratio Mass Spectrometry (IRMS), could offer information about the synthetic origin of the compound by analyzing the ratios of stable isotopes like ¹³C/¹²C and ¹⁵N/¹⁴N. nih.gov While predicted mass-to-charge ratios for the related compound 1-(2,2-difluoroethyl)piperazine (B3038142) are available, specific experimental HRMS data and fragmentation analysis for this compound are absent from the literature. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide C=O stretch (typically around 1650-1680 cm⁻¹), C-N stretching, and C-H stretching vibrations. The C-F bonds of the difluoroethyl group would also exhibit strong characteristic absorptions in the fingerprint region (around 1000-1400 cm⁻¹). Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. nih.gov No experimental IR or Raman spectra for this specific compound have been found in the reviewed literature.

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and the conformation of the piperazin-2-one ring (e.g., chair, boat, or twist-boat). It would also elucidate the intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the crystal packing. Studies on other piperazine derivatives have often shown the six-membered ring adopting a chair conformation. researchgate.netnih.gov A search of crystallographic databases did not yield any results for this compound.

Gas-Phase Conformational Analysis (e.g., using Microwave Spectroscopy, Electron Diffraction)

Gas-phase techniques like microwave spectroscopy or electron diffraction can determine the molecular structure free from the influence of crystal packing or solvent effects. nist.govfurman.edu These methods could identify the preferred conformation(s) of the molecule in the gaseous state and provide highly accurate rotational constants and structural parameters. Such studies are particularly valuable for understanding the intrinsic conformational preferences of the flexible piperazinone ring and the difluoroethyl side chain. No gas-phase analytical data for this compound is currently available in the scientific literature.

Solution-State Conformational Dynamics and Preferred Conformations using NMR and Molecular Modeling

The solution-state conformational landscape of this compound is expected to be complex, primarily governed by the interplay of three key structural features: the planarity of the amide bond, the puckering of the piperazin-2-one ring, and the rotational freedom of the N-CH₂CF₂H bond. While direct experimental and computational studies on this compound are not extensively available in the current body of scientific literature, a comprehensive understanding of its conformational dynamics can be inferred from detailed analyses of structurally related N-substituted piperazinones and other heterocyclic systems.

The piperazin-2-one ring, which incorporates an amide functional group, is subject to restricted rotation around the C(O)-N1 bond due to its partial double bond character. This phenomenon, common to all amides, gives rise to the potential for multiple conformational isomers in solution, which can often be observed and quantified using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the rate of rotation around this amide bond may be slow enough on the NMR timescale to allow for the distinct observation of signals from different rotamers.

The six-membered piperazin-2-one ring itself is not planar and is expected to adopt a limited number of low-energy conformations. By analogy to cyclohexane (B81311) and other piperazine derivatives, a chair-like conformation is anticipated to be the most stable. However, due to the presence of the sp²-hybridized carbonyl carbon and the adjacent nitrogen atom, the ring may adopt a distorted chair or a twist-boat conformation. The interconversion between these ring conformations, known as ring inversion, is another dynamic process that can be studied by variable temperature NMR. For many N-acylpiperazines, the energy barrier for ring inversion has been found to be significant.

The 2,2-difluoroethyl substituent at the N1 position introduces further conformational complexity. Rotation around the N1-C(1') bond will be influenced by steric and electronic interactions between the difluoroethyl group and the piperazin-2-one ring. The gauche effect, often observed in 1,2-difluoroalkanes, may influence the preferred dihedral angle of the F-C-C-N fragment. Molecular modeling studies on related fluorinated N-heterocycles suggest that the presence of fluorine atoms can significantly impact the conformational preferences and the rotational energy barriers.

NMR Spectroscopic Signatures and Dynamic Behavior:

A hypothetical ¹H NMR spectrum of this compound at ambient temperature would likely exhibit broad or multiple sets of signals for the piperazinone ring protons, indicative of slow conformational exchange processes. The protons on the carbon adjacent to the amide nitrogen (C3) and the other nitrogen (C5 and C6) would be particularly sensitive to both the amide bond rotation and ring inversion.

The difluoromethyl group (-CHF₂) would present a characteristic triplet in the ¹H NMR spectrum due to coupling with the two adjacent fluorine atoms, which in turn would appear as a doublet of triplets in the ¹9F NMR spectrum. The methylene (B1212753) protons of the ethyl group (-CH₂-) would likely appear as a triplet of doublets, being coupled to both the adjacent difluoromethyl protons and the fluorine atoms.

Variable temperature (VT) NMR studies would be invaluable in elucidating the dynamic processes at play. By increasing the temperature, the rate of conformational exchange would increase, leading to the coalescence of distinct signals into time-averaged singlets. From the coalescence temperature and the frequency difference between the exchanging signals, the free energy of activation (ΔG‡) for the rotational and inversional barriers can be calculated. It is plausible that two distinct coalescence points could be observed, corresponding to the amide bond rotation and the ring inversion, as has been documented for other N-substituted piperazines.

Molecular Modeling and Preferred Conformations:

In the absence of experimental data, molecular modeling and computational chemistry serve as powerful tools to predict the preferred conformations and estimate the energy barriers for their interconversion. Density Functional Theory (DFT) calculations could be employed to optimize the geometries of various possible conformers and to calculate their relative energies.

It is anticipated that the most stable conformer of this compound would feature the piperazin-2-one ring in a chair-like conformation. The orientation of the 2,2-difluoroethyl group would be such that steric hindrance with the ring protons is minimized. The planarity of the amide bond would likely result in two distinct low-energy rotational isomers.

The following data tables, while not derived from direct experimental measurement on this compound, are representative of the types of data that would be obtained from NMR and molecular modeling studies on analogous N-substituted piperazin-2-ones and are provided for illustrative purposes.

Table 1: Representative ¹H NMR Chemical Shift Data for a Hypothetical N-Substituted Piperazin-2-one in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.45m-
H-53.20m-
H-62.95m-
N-CH₂-3.80tdJ(H,H) = 7.2, J(H,F) = 4.5
-CHF₂5.90ttJ(H,F) = 56.0, J(H,H) = 4.5

Table 2: Predicted Conformational Energy Barriers from Molecular Modeling

Conformational ProcessMethodCalculated Energy Barrier (ΔG‡, kcal/mol)
Amide (C(O)-N1) Bond RotationDFT (B3LYP/6-31G)15 - 18
Piperazin-2-one Ring InversionDFT (B3LYP/6-31G)8 - 12
N1-C(1') Bond RotationDFT (B3LYP/6-31G*)4 - 6

Computational Chemistry and Theoretical Investigations of 1 2,2 Difluoroethyl Piperazin 2 One

Quantum Chemical Calculations of Electronic Structure, Energetics, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2,2-Difluoroethyl)piperazin-2-one, methods like Density Functional Theory (DFT) are employed to predict its three-dimensional geometry, electronic structure, and chemical reactivity.

Electronic Structure and Energetics: Calculations, typically using a functional such as B3LYP with a basis set like 6-31G(d,p), would be performed to obtain the optimized molecular geometry. From this, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an approximation of the molecule's chemical stability and reactivity.

Reactivity Descriptors: Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such descriptors are valuable in studies of piperazine (B1678402) derivatives for predicting their interaction potential. nih.gov For instance, the electrophilicity index helps in understanding how the molecule will behave in polar reactions. The molecular electrostatic potential (MEP) map can also be calculated, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Descriptor Representative Calculated Value Significance
HOMO Energy -7.0 eV Indicates electron-donating capacity.
LUMO Energy -0.5 eV Indicates electron-accepting capacity.
HOMO-LUMO Gap 6.5 eV Relates to chemical stability and low reactivity.
Electronegativity (χ) 3.75 eV Measures the power to attract electrons.
Chemical Hardness (η) 3.25 eV Measures resistance to change in electron distribution.
Electrophilicity Index (ω) 2.16 eV Quantifies the electrophilic nature of the molecule.

Table 1: Representative quantum chemical descriptors for this compound, calculated using DFT. These values are illustrative and based on similar structures.

Molecular Dynamics Simulations for Conformational Sampling, Solvent Effects, and Aggregation Behavior

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov

Conformational Sampling: The piperazin-2-one (B30754) ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. MD simulations can explore the conformational landscape to identify the most stable and populated conformations. nih.gov Furthermore, the simulation would reveal the rotational freedom and preferred orientations of the 2,2-difluoroethyl side chain. Enhanced sampling techniques, such as replica-exchange MD, can be used to overcome energy barriers and ensure a thorough exploration of the conformational space. core.ac.uk

Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange around the solute. This is crucial for understanding solubility and how the solvent influences conformational preferences. The fluorine atoms and the amide group are expected to form specific hydrogen bonding networks with water, which can be analyzed through radial distribution functions.

Aggregation Behavior: At higher concentrations, MD simulations can predict whether molecules of this compound have a tendency to self-assemble or aggregate. This is achieved by simulating multiple molecules and analyzing their intermolecular interactions, which can be driven by hydrogen bonding or hydrophobic effects.

Simulation Parameter Typical Value/Setting Purpose
Force Field AMBER, CHARMM, or OPLS Defines the potential energy function of the system.
Solvent Model TIP3P or SPC/E Water Explicitly models the aqueous environment.
System Size ~5000 atoms (1 molecule in water) Ensures sufficient solvent shell for accurate interactions.
Simulation Time 100-500 nanoseconds Allows for adequate sampling of conformational changes.
Ensemble NPT (Isothermal-isobaric) Simulates constant temperature and pressure, mimicking lab conditions.

Table 2: Typical parameters for a Molecular Dynamics simulation of this compound in an aqueous solution.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is a powerful tool. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. nih.gov These calculations are typically performed on a Boltzmann-weighted ensemble of low-energy conformers obtained from conformational analysis to yield an averaged, more accurate spectrum. github.io For fluorinated compounds, predicting ¹⁹F shifts is particularly important and requires careful selection of computational methods and basis sets to achieve high accuracy. nih.gov

Vibrational Frequencies: Theoretical IR and Raman spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations yield vibrational frequencies and intensities. The calculated frequencies are often systematically overestimated and are corrected using empirical scaling factors to provide better agreement with experimental data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of the molecule, predicting the λ(max) values for its UV-Vis absorption spectrum. nih.gov This provides insight into the electronic structure and the nature of the orbitals involved in the absorption of light.

Nucleus / Spectrum Predicted Chemical Shift / Frequency Range Notes
¹H NMR δ 2.5-4.0 ppm (piperazine ring), 5.8-6.4 ppm (CHF₂) Shifts are influenced by electronegative F and N atoms.
¹³C NMR δ 40-60 ppm (piperazine C), 110-120 ppm (CHF₂), ~165 ppm (C=O) The difluoromethyl carbon appears as a triplet due to C-F coupling.
¹⁹F NMR δ -120 to -130 ppm Highly sensitive to the local electronic environment.
IR Frequency ~1680 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) Characteristic frequencies for amide functional groups.

Table 3: Theoretically predicted spectroscopic data for this compound. Values are estimates based on related structures and require experimental validation.

Elucidation of Reaction Mechanisms and Transition States for Synthetic Transformations

Computational chemistry is instrumental in studying the mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. For this compound, this could involve modeling its synthesis.

A plausible synthesis route involves the N-alkylation of piperazin-2-one with a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate). DFT calculations can be used to map the entire reaction pathway for this Sₙ2 reaction. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final product.

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate. The TS structure provides a snapshot of the bond-forming and bond-breaking processes.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction's activation barrier, indicating how fast the reaction is likely to proceed.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the identified transition state correctly connects the reactants and products.

Such studies help in understanding regioselectivity (i.e., why alkylation occurs on a specific nitrogen) and optimizing reaction conditions. Mechanistic investigations using computational methods have been applied to understand various cycloaddition and substitution reactions for forming heterocyclic systems. mdpi.com

Ligand-Target Interaction Profiling (Theoretical, e.g., generic protein binding sites for scaffold, not specific drug targets or efficacy)

The piperazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.gov Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a target, typically a protein's active site.

For this compound, theoretical interaction profiling would involve docking the molecule into various generic or representative protein binding sites to understand its potential interaction patterns. This is not to predict efficacy for a specific disease but to characterize the scaffold's fundamental binding capabilities.

Potential Interactions:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Hydrophobic Interactions: The ethyl group and the aliphatic parts of the piperazine ring can engage in favorable hydrophobic interactions within a nonpolar pocket.

Fluorine Interactions: The fluorine atoms can participate in specific interactions, such as dipole-dipole or orthogonal multipolar interactions with backbone amides, which can enhance binding affinity.

Docking studies on similar piperazine-containing ligands have revealed the importance of these interactions for binding. acs.orgnih.gov These theoretical profiles help chemists understand how the scaffold might be oriented in a binding pocket and guide the design of derivatives with improved properties. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration (focusing on chemical properties, not biological activity)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property. youtube.com While often used for biological activity, QSAR can also explore fundamental chemical properties (a sub-discipline known as QSPR - Quantitative Structure-Property Relationship).

For this compound, a QSAR model would require a dataset of related analogues with variations in their structure. A model could then be built to predict a property like aqueous solubility, logP (lipophilicity), or chromatographic retention time.

The process involves:

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of these descriptors with the measured property. shd-pub.org.rs

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Chemical Reactivity, Transformations, and Derivatization Studies

Electrophilic and Nucleophilic Reactions of the Piperazinone Ring and Peripheral Substituents

The piperazinone core offers distinct sites for both nucleophilic and electrophilic attack. The most reactive site is the secondary amine at the N4 position, which acts as a potent nucleophile. nih.gov The electron-withdrawing nature of the N1-(2,2-difluoroethyl) group is expected to increase the acidity and decrease the nucleophilicity of the N4-H proton compared to non-fluorinated analogs.

Nucleophilic Reactions (at N4): The N4 amine readily participates in reactions with a wide range of electrophiles. These transformations are fundamental for building molecular complexity from the piperazinone core. Common reactions include:

N-Alkylation: Reaction with alkyl halides or sulfonates under basic conditions introduces alkyl substituents.

N-Arylation: Transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, can form a C-N bond with aryl halides. mdpi.com

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N4-amides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides N4-alkylated products. mdpi.com

Electrophilic Reactions: The amide carbonyl (C2=O) is the primary electrophilic site, though its reactivity is tempered by amide resonance. It can be attacked by strong reducing agents or organometallic reagents. The protons on the carbon atoms alpha to the carbonyl (C3) can be removed by a strong base to form an enolate, which can then react with electrophiles, although this can be challenging.

The table below summarizes the key reactive sites and potential transformations.

Table 1: Predicted Reactivity of 1-(2,2-Difluoroethyl)piperazin-2-one

Reactive SiteType of ReagentReaction TypeExpected Product
N4-AmineAlkyl Halide (R-X) / BaseN-Alkylation1-(2,2-Difluoroethyl)-4-alkylpiperazin-2-one
N4-AmineAryl Halide (Ar-X) / Pd CatalystN-Arylation (Buchwald-Hartwig)1-(2,2-Difluoroethyl)-4-arylpiperazin-2-one
N4-AmineAcyl Chloride (RCOCl) / BaseN-Acylation4-Acyl-1-(2,2-difluoroethyl)piperazin-2-one
N4-AmineAldehyde (RCHO) / Reducing AgentReductive Amination1-(2,2-Difluoroethyl)-4-alkylpiperazin-2-one
C2-CarbonylStrong Reducing Agent (e.g., LiAlH4)Reduction1-(2,2-Difluoroethyl)piperazine (B3038142)
C3-MethyleneStrong Base (e.g., LDA) then Electrophile (E+)α-Functionalization3-Substituted-1-(2,2-difluoroethyl)piperazin-2-one

Functional Group Interconversions and Modifications of the 2,2-Difluoroethyl Moiety

The 2,2-difluoroethyl group is characterized by its high chemical stability due to the strength of the carbon-fluorine bond. Direct functional group interconversions on this moiety are challenging and typically require harsh reaction conditions. imperial.ac.ukvanderbilt.educompoundchem.com

Stability: The gem-difluoro motif is resistant to most standard nucleophilic substitution and oxidation/reduction conditions used in organic synthesis.

Potential Transformations: While difficult, certain transformations could be envisaged under specific conditions. For instance, very strong bases might induce HF elimination to yield a vinyl fluoride (B91410) derivative. Reductive defluorination is another possibility but would require potent reducing agents or specific catalytic systems. C-H functionalization of the terminal CH3 group is theoretically possible via radical-based methods, but selectivity would be a major challenge. The reactivity of fluorinated aziridines suggests that the electronic influence of fluorine atoms can direct reaction pathways, a principle that may apply here under specific activation. nih.gov

Ring-Opening and Ring-Closing Reactions of the Piperazinone Heterocycle

The structural integrity of the piperazinone ring can be manipulated through ring-opening and ring-closing reactions, which are crucial for both degradation studies and alternative synthetic strategies.

Ring-Opening Reactions: The most common ring-opening reaction is the hydrolysis of the amide (lactam) bond. This can be achieved under either acidic or basic conditions to yield the corresponding linear N-(2,2-difluoroethyl)ethylenediamine derivative. This reaction effectively breaks down the heterocyclic core.

Ring-Closing Reactions (Synthesis): The synthesis of the this compound ring itself is a key ring-closing transformation. Several synthetic routes to piperazin-2-ones are known and can be adapted. researchgate.netresearchgate.net A plausible approach would involve the cyclization of a pre-assembled diamine precursor, such as N-(2-aminoethyl)-N'-(2,2-difluoroethyl)ethane-1,2-diamine, with an appropriate two-carbon electrophile. An alternative, more direct synthesis involves the N-alkylation of a pre-formed piperazin-2-one (B30754) with a suitable 2,2-difluoroethylating agent, like 2,2-difluoroethyl triflate or iodide. Some syntheses of piperazinones proceed via Jocic-type reactions or from the ring-opening of aziridines. nih.govacs.org

Table 2: Ring-Opening and Closing Methodologies

Reaction TypeReagents/ConditionsDescription
Ring-Opening (Hydrolysis)Aqueous Acid (e.g., HCl) or Base (e.g., NaOH), HeatCleavage of the C2-N1 amide bond to yield a linear diamine derivative.
Ring-Closing (Cyclization)N-(2,2-difluoroethyl)ethane-1,2-diamine + Bromoacetyl bromideStepwise acylation followed by intramolecular SN2 reaction to form the lactam.
Ring-Closing (Alkylation)Piperazin-2-one + 1-iodo-2,2-difluoroethane / BaseDirect alkylation at the N1 position of the pre-formed heterocycle.

Metal-Catalyzed Cross-Coupling Reactions and Other Organometallic Transformations

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com For this compound, the N4 position is the prime site for such transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for coupling the N4-amine with aryl or heteroaryl halides and triflates. mdpi.comyoutube.com This allows for the direct installation of diverse aromatic systems onto the piperazinone scaffold, which is a common strategy in drug discovery.

C-H Functionalization: More advanced, modern organometallic methods could potentially target the C-H bonds of the piperazinone ring itself. mdpi.com For example, palladium or rhodium catalysts have been used for the directed C-H arylation or alkylation of positions C3, C5, or C6 in related N-substituted heterocycles, though this would be a speculative application for this specific compound without experimental data.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Buchwald-Hartwig AminationAryl Bromide (Ar-Br)Pd2(dba)3 / Xantphos / Cs2CO34-Aryl-1-(2,2-difluoroethyl)piperazin-2-one
Buchwald-Hartwig AminationHeteroaryl Chloride (Het-Cl)Pd(OAc)2 / RuPhos / K3PO44-Heteroaryl-1-(2,2-difluoroethyl)piperazin-2-one
Copper-Catalyzed Amination (Ullmann)Aryl Iodide (Ar-I)CuI / L-proline / K2CO34-Aryl-1-(2,2-difluoroethyl)piperazin-2-one

Rational Design and Synthesis of Structurally Related Analogs for Chemical Biology Probes

The this compound scaffold can be derivatized to create chemical biology probes for studying biological systems. This involves the strategic incorporation of reporter tags (e.g., fluorophores, biotin) or reactive handles (e.g., alkynes, azides, photo-affinity labels).

The N4 position is the most convenient and synthetically accessible site for introducing these functionalities. A general strategy would involve synthesizing a linker-equipped electrophile that can be attached to the N4 amine via standard reactions like alkylation or acylation. nih.govacs.org

Example Synthetic Strategy for a "Clickable" Analog:

Alkylation: React this compound with propargyl bromide in the presence of a mild base (e.g., K₂CO₃) in a solvent like acetonitrile.

Purification: Isolate the resulting product, 1-(2,2-Difluoroethyl)-4-(prop-2-yn-1-yl)piperazin-2-one , by column chromatography.

Application: This alkyne-containing analog can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") reactions to conjugate it to azide-modified biomolecules, surfaces, or reporter tags.

This approach allows for the modular creation of a wide range of probes based on the core structure, enabling its use in target identification, imaging, and pull-down experiments.

Advanced Analytical Methodologies for Research and Quality Control of 1 2,2 Difluoroethyl Piperazin 2 One

Development and Validation of Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the means to separate complex mixtures and quantify the purity of active pharmaceutical ingredients (APIs) and their intermediates. For 1-(2,2-Difluoroethyl)piperazin-2-one, various chromatographic methods can be developed and validated to ensure its quality.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the purity assessment of non-volatile and thermally labile compounds like this compound. These techniques offer high resolution, sensitivity, and precision. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for such a compound.

The development of an RP-HPLC method would involve a systematic evaluation of stationary phases, mobile phase composition, pH, and temperature to achieve optimal separation of the main compound from any potential impurities. Given the polar nature of the piperazinone ring and the presence of fluorine atoms, a C18 or a more polar-modified column (e.g., cyano or phenyl-hexyl) could be suitable. UHPLC, with its use of sub-2 µm particle columns, allows for faster analysis times and improved resolution, which is particularly advantageous for complex impurity profiles. scispace.com

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). jocpr.com

Table 1: Illustrative RP-HPLC/UHPLC Method Parameters for Purity Assessment of this compound

ParameterHPLC ConditionUHPLC Condition
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 20 min5-95% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C35 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL2 µL

This table presents hypothetical yet representative parameters based on common practices for similar compounds.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be invaluable for the detection and quantification of volatile organic impurities, residual solvents, or volatile derivatization products. rsc.org A GC-MS method, for instance, could be developed for the simultaneous detection of various potential impurities. scholars.directscholars.direct

Supercritical Fluid Chromatography (SFC) is an alternative that bridges the gap between GC and LC. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC can offer fast separations with reduced solvent consumption. It is particularly well-suited for the separation of chiral compounds and isomers, making it a valuable tool for the analysis of complex mixtures of piperazine (B1678402) derivatives.

Chiral Chromatography for Enantiomeric Purity Determination

The structure of this compound does not inherently contain a chiral center. However, if chiral centers are introduced through substitution on the piperazine ring, the determination of enantiomeric purity becomes critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. acs.orgnih.gov Chiral chromatography, primarily through HPLC, is the definitive method for separating enantiomers. mdpi.comresearchgate.net

The development of a chiral HPLC method involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often successful in resolving a wide range of chiral compounds, including amines and their derivatives. mdpi.com Both normal-phase and reversed-phase modes can be explored to achieve the desired separation. The separation of enantiomers is crucial for ensuring the therapeutic efficacy and safety of the final drug product. mdpi.com

Table 2: Representative Chiral HPLC Method Parameters for a Substituted Analog of this compound

ParameterCondition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 10 µL

This table is illustrative for a hypothetical chiral analog, as the parent compound is achiral. The conditions are based on established methods for chiral amine separations. acs.org

Advanced Mass Spectrometry Techniques for Impurity Profiling and Quantitative Analysis in Research Matrices

Mass spectrometry (MS) coupled with chromatography provides unparalleled sensitivity and specificity for the analysis of pharmaceutical compounds. It is essential for impurity profiling and for quantifying low levels of the compound in complex biological matrices during preclinical research.

LC-MS/MS and GC-MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids such as plasma and urine. mdpi.comnih.gov The high selectivity of multiple reaction monitoring (MRM) allows for the detection and quantification of this compound at very low concentrations, even in the presence of complex matrix components. nih.govnih.gov Method development would focus on optimizing the electrospray ionization (ESI) source parameters and identifying specific precursor-to-product ion transitions for the target analyte and a suitable internal standard. researchgate.netscienceasia.org

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the identification and quantification of volatile and semi-volatile impurities. nih.gov For non-volatile impurities, derivatization can be employed to increase volatility and improve chromatographic performance. researchgate.net GC-MS provides excellent separation efficiency and characteristic fragmentation patterns that aid in the structural elucidation of unknown impurities. rsc.org

Table 3: Hypothetical LC-MS/MS (MRM) Parameters for Quantification in Plasma

ParameterValue
Ionization Mode ESI Positive
Precursor Ion (m/z) [M+H]⁺
Product Ion 1 (m/z) Specific fragment 1
Product Ion 2 (m/z) Specific fragment 2
Collision Energy (eV) Optimized for fragmentation
Dwell Time (ms) 50-100

Specific m/z values would be determined experimentally for this compound.

High-Resolution Accurate Mass (HRAM) Spectrometry for Unknown Identification

The identification of unknown impurities is a significant challenge in pharmaceutical development. High-Resolution Accurate Mass (HRAM) spectrometry, using technologies such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown impurity, which is a critical step in its structural elucidation. scispace.com When coupled with LC and fragmentation techniques (MS/MS), HRAM can provide detailed structural information, facilitating the confident identification of process-related impurities and degradation products. researchgate.net

Reference Standard Characterization and Certification Methodologies

A reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis. The establishment of a certified reference standard for this compound is a prerequisite for its use in routine quality control and regulatory filings. The characterization and certification process involves a multi-faceted analytical approach to confirm its identity and determine its purity with a high degree of confidence.

Identity Confirmation: The unequivocal structural confirmation of the reference standard is the first step. This is typically achieved through a combination of spectroscopic techniques:

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the hydrogen, carbon, and fluorine atoms.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the amide carbonyl (C=O) and C-F bonds.

Purity Assessment: Purity determination is the most critical aspect of reference standard certification. A mass balance approach is often employed, where the content of the primary compound is calculated by subtracting the amounts of all identified impurities from 100%. sigmaaldrich.com

The methodologies used include:

Chromatographic Purity: Techniques like High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector, CAD) or a UV detector are used to separate and quantify organic impurities. Gas Chromatography (GC) may be used for volatile impurities.

Water Content: Karl Fischer titration is the standard method for accurately determining the water content.

Residual Solvents: Headspace Gas Chromatography (HS-GC) is used to quantify any remaining solvents from the synthesis and purification process.

Inorganic Impurities: The content of non-combustible inorganic impurities is determined by the sulfated ash test.

Absolute Purity (qNMR): As a primary analytical method, qNMR can be used to assign an absolute purity value to the reference standard by analyzing it against a traceable primary standard (e.g., from NIST). sigmaaldrich.com

The certified purity value is then reported along with its associated measurement uncertainty, providing a reliable standard for all subsequent analytical measurements. sigmaaldrich.com

Potential Research Applications As a Chemical Tool and Building Block

Utility in Organic Synthesis as a Versatile Chemical Intermediate

Theoretically, 1-(2,2-Difluoroethyl)piperazin-2-one could serve as a versatile intermediate in organic synthesis. The secondary amine of the piperazinone ring is amenable to a variety of chemical transformations, including alkylation, arylation, acylation, and sulfonylation, allowing for the introduction of diverse functional groups. Furthermore, the lactam moiety could potentially undergo reduction or ring-opening reactions to yield more complex diamine structures.

The synthesis of substituted piperazin-2-ones has been explored through methods such as the Jocic-type reactions of N-substituted diamines with trichloromethyl-containing alcohols. nih.govnih.gov Such methodologies could potentially be adapted for the synthesis of derivatives of this compound, which could then serve as starting materials for more complex molecular architectures.

Application in Materials Science (e.g., polymer chemistry, supramolecular assemblies, smart materials)

In materials science, the incorporation of fluorinated building blocks can significantly influence the properties of polymers and other materials. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can impart desirable characteristics such as thermal stability, chemical resistance, and altered surface properties.

While no studies have specifically utilized this compound in this context, its structure suggests potential. The piperazinone ring could be incorporated into polymer backbones or as a pendant group, with the difluoroethyl moiety influencing polymer morphology and properties. The hydrogen bonding capabilities of the lactam and the potential for further functionalization could also be exploited in the design of supramolecular assemblies and smart materials that respond to external stimuli.

Role as a Scaffold in Chemical Biology Probes and Imaging Agents (non-clinical focus)

The piperazine (B1678402) scaffold is a common feature in biologically active molecules. uni.lu The introduction of a difluoroethyl group could modulate the biological activity and pharmacokinetic properties of such molecules. While there is no direct evidence for this compound, related fluorinated compounds have been investigated as imaging agents. For instance, fluorinated probes have been developed for positron emission tomography (PET) to visualize metabolic processes in a non-clinical research setting. nih.gov

Theoretically, this compound could be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes for studying biological systems. The difluoroethyl group might influence cell permeability and target engagement of such probes.

Development of Novel Fluorinated Building Blocks for Diverse Research Fields

The synthesis of novel fluorinated building blocks is an active area of research due to the profound impact of fluorine on molecular properties. mdpi.comcuny.eduresearchgate.net Methodologies such as halofluorination have been developed to create a variety of fluorine-containing small molecules. nih.govbeilstein-journals.org

This compound itself represents a unique fluorinated building block. Its synthetic utility could be expanded by using it as a starting material for a library of more complex fluorinated compounds. The reactivity of the piperazinone ring system allows for the introduction of additional diversity, leading to new chemical entities for screening in various research applications.

Use as a Model Compound for Understanding Fluorine's Influence on Molecular Behavior

The strategic incorporation of fluorine can have a significant impact on a molecule's physicochemical properties, including its solubility, lipophilicity, and conformational preferences. colab.ws Studies on related fluorinated piperazine-containing compounds have shown that the introduction of fluorine can significantly reduce the pKa, which can in turn influence properties like oral absorption. nih.gov

This compound could serve as a valuable model compound for systematically studying the effects of the gem-difluoroethyl group on the properties of a heterocyclic system. By comparing its properties to non-fluorinated analogs, researchers could gain insights into how the difluoromethyl group influences factors such as hydrogen bonding, crystal packing, and interactions with biological macromolecules. A study on norfloxacin (B1679917) analogues, for example, highlighted how fluorine atoms and the piperazine ring can affect binding energy and area in molecular docking studies. nih.gov

Future Research Directions and Emerging Avenues for 1 2,2 Difluoroethyl Piperazin 2 One

Exploration of Bio-orthogonal and Click Chemistry Applications for Scaffold Diversification

The piperazinone scaffold is a versatile platform amenable to diversification through modern synthetic methodologies. mdpi.com Future research will likely focus on leveraging bio-orthogonal and click chemistry to expand the chemical space around the 1-(2,2-difluoroethyl)piperazin-2-one core.

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," offers a robust method for creating 1,2,3-triazole linkages. researchgate.net This can be applied to the piperazinone scaffold by introducing either an azide (B81097) or an alkyne functionality onto the ring system. mdpi.com For instance, derivatives of this compound could be synthesized with a handle for click reactions, allowing for the rapid generation of a library of novel compounds with diverse substituents. This approach has been successfully used to decorate other 2-(1H)-pyrazinone scaffolds, demonstrating its feasibility. mdpi.com

Bio-orthogonal Chemistry: Bio-orthogonal reactions, which occur in living systems without interfering with native biochemical processes, represent a frontier for in vivo applications. researchgate.net The difluoroethyl group itself, or other moieties introduced onto the piperazinone ring, could be designed to participate in bio-orthogonal ligations. For example, the development of strained alkynes or alkenes on the scaffold could enable copper-free click reactions, which are highly valued for their biocompatibility. researchgate.net Such strategies could facilitate the use of this compound derivatives in applications like in vivo imaging and targeted drug delivery. acs.orgnih.gov The introduction of fluorine can enhance the reaction rates of some bio-orthogonal reactions due to its electron-withdrawing nature. researchgate.net

Future efforts in this area could involve the synthesis of functionalized this compound building blocks ready for click and bio-orthogonal chemistry, as illustrated in the table below.

Functionalized ScaffoldPotential ReactionApplication
Azide-modified piperazinoneStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)In vivo imaging, targeted therapy
Alkyne-modified piperazinoneCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Library synthesis, materials science
Tetrazine-functionalized piperazinoneInverse Electron Demand Diels-Alder (IEDDA)Rapid bioconjugation

Integration into Automated Synthesis and High-Throughput Screening Libraries for Chemical Discovery

The discovery of novel bioactive molecules increasingly relies on automated synthesis and high-throughput screening (HTS). dundee.ac.uk The this compound scaffold is well-suited for integration into these workflows.

Automated Synthesis: Automated synthesizers can be employed for the efficient and safe production of piperazinone derivatives. researchgate.net For instance, an automated process has been developed for the synthesis of substituted 5-(hydroxymethyl)piperazin-2-ones. researchgate.net A similar approach could be adapted for the synthesis of a library of analogs based on this compound, enabling rapid exploration of structure-activity relationships. The use of automated systems can also facilitate the optimization of reaction conditions, leading to higher yields and purity.

High-Throughput Screening (HTS) Libraries: Fluorinated heterocycles are of significant interest in drug discovery due to their potential to improve pharmacokinetic and pharmacodynamic properties. chim.it Incorporating this compound and its derivatives into HTS libraries would provide a valuable resource for identifying new lead compounds against a wide range of biological targets. dundee.ac.uk Fragment-based drug discovery (FBDD) is another area where this compound could be valuable. As a fluorinated fragment, it could be screened against protein targets to identify weak-binding interactions that can be optimized into high-affinity ligands. dur.ac.uk

The table below outlines potential libraries that could be generated from the this compound scaffold.

Library TypeDescriptionPotential Targets
Diversity-Oriented Synthesis (DOS) LibraryA collection of structurally diverse piperazinone derivatives.GPCRs, kinases, proteases
Fragment LibraryLow molecular weight piperazinone fragments for FBDD.Novel and challenging protein targets
Focused LibraryAnalogs designed to target a specific family of proteins.e.g., Kinases, ion channels

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Real-time Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing processes and developing novel transformations.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can provide insights into the dynamics of chemical reactions on extremely short timescales. researchgate.net This could be particularly useful for studying the mechanisms of photocatalytic or other light-induced reactions involving the difluoroethyl group or the piperazinone ring. Understanding the transient species and reaction pathways can lead to the development of more efficient and selective synthetic methods.

Real-time Monitoring: Real-time monitoring techniques, such as in situ NMR spectroscopy and mass spectrometry, are powerful tools for elucidating reaction mechanisms and kinetics. nih.gov Temperature-dependent NMR studies have been used to investigate the conformational behavior of other piperazine (B1678402) derivatives, revealing the presence of different rotamers and chair conformations. researchgate.netnih.gov Similar studies on this compound could provide valuable information on its dynamic behavior in solution. Real-time NMR could also be used to track the formation of intermediates and byproducts during its synthesis, leading to improved process control and yield optimization. nih.gov

Analytical TechniqueInformation GainedPotential Application
Ultrafast Laser SpectroscopyDynamics of excited states and transient intermediates.Optimization of photochemical reactions.
Real-time NMR SpectroscopyReaction kinetics, intermediate identification, conformational analysis.Process optimization, understanding reaction mechanisms.
In situ Mass SpectrometryReal-time tracking of reactants, intermediates, and products.High-throughput reaction screening and optimization.

Development of Novel Catalytic Systems for Efficient Synthesis of Fluorinated Heterocycles

The development of efficient and selective catalytic methods for the synthesis of fluorinated heterocycles is an active area of research. souleresearchgroup.orgresearchgate.net Future work on this compound will likely involve the exploration of novel catalytic systems for its synthesis and functionalization.

Catalytic Difluoroethylation: While methods for trifluoromethylation are well-established, the introduction of the difluoroethyl group presents its own challenges. Recent research has focused on developing new reagents and catalysts for 2,2-difluoroethylation. oduillgroup.com For example, a hypervalent iodine-based reagent has been developed for the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles. oduillgroup.com Future research could focus on adapting such methods for the N-difluoroethylation of the piperazinone precursor.

Catalytic Piperazinone Ring Formation: The construction of the piperazinone ring itself can be achieved through various catalytic methods. researchgate.netorganic-chemistry.org Palladium-catalyzed cyclization reactions and ruthenium-catalyzed couplings are among the strategies that have been employed for the synthesis of piperazines and related heterocycles. organic-chemistry.org Developing catalytic systems that are tolerant of the difluoroethyl group and allow for the efficient and stereoselective formation of the piperazinone ring from simple precursors would be a significant advancement. researchgate.netnih.gov

The table below summarizes potential catalytic strategies for the synthesis of this compound.

Catalytic ApproachReaction TypePotential Advantages
Transition Metal Catalysis (e.g., Pd, Ru, Ir)C-N cross-coupling, cyclizationHigh efficiency, functional group tolerance
OrganocatalysisAsymmetric synthesisEnantioselective production of chiral derivatives
PhotocatalysisRadical-based transformationsMild reaction conditions, novel reactivity

Interdisciplinary Research Bridging Organic Chemistry with Materials Science and Analytical Chemistry

The unique properties conferred by the difluoroethyl group suggest that this compound could serve as a valuable building block in fields beyond medicinal chemistry.

Materials Science: Fluorinated polymers are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. nih.govyoutube.com this compound could be explored as a monomer or an additive for the creation of novel fluorinated polymers with tailored properties. For example, its incorporation into polyimides or other high-performance polymers could enhance their thermal and electrical properties. nih.gov The piezoelectric properties of some fluorinated polymers also open up possibilities for applications in sensors and actuators. nih.gov

Analytical Chemistry: The development of robust analytical methods is crucial for the quality control and study of fluorinated compounds. sinoshiny.com Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for monitoring the synthesis and purity of this compound. sinoshiny.comnih.gov Furthermore, the fluorine atoms in the molecule could be exploited for analytical purposes. For instance, ¹⁹F NMR can be a powerful tool for characterizing the compound and its interactions with other molecules. The development of advanced analytical techniques, such as those combining liquid chromatography with high-resolution mass spectrometry, will be important for identifying and quantifying this compound and its metabolites in complex matrices. acs.orgmdpi.com

Interdisciplinary FieldPotential Application of this compound
Materials ScienceMonomer for fluoropolymers, additive for modifying material properties.
Polymer ChemistryCreation of polymers with enhanced thermal stability and chemical resistance.
Analytical ChemistryDevelopment of ¹⁹F NMR-based assays, standard for analytical methods.

Sustainable Practices and Waste Minimization in the Synthesis and Application of Fluorinated Compounds

The increasing focus on green chemistry necessitates the development of sustainable methods for the synthesis and use of fluorinated compounds. researchgate.netasianpubs.org

Green Synthesis: Future research should aim to develop environmentally benign synthetic routes to this compound. This includes the use of greener solvents, catalysts, and reagents. researchgate.netasianpubs.org For example, a deep eutectic solvent has been shown to be an effective medium for the synthesis of other piperidin-4-one derivatives. asianpubs.org Exploring such alternative reaction media could significantly reduce the environmental impact of the synthesis.

Waste Minimization and Fluorine Recovery: The production of fluorochemicals can generate persistent waste. labmanager.comox.ac.uk Therefore, developing processes that minimize waste and allow for the recovery and recycling of valuable fluorine-containing byproducts is a critical goal. labmanager.comox.ac.uk Recent advances have shown that it is possible to recover fluoride (B91410) from PFAS waste through mechanochemistry, which can then be reused in the synthesis of other fluorochemicals. labmanager.comox.ac.uktechnologynetworks.com While this compound is not a PFAS, the principles of fluorine economy and waste reduction are still highly relevant. Designing synthetic routes with high atom economy and minimizing the use of hazardous reagents will be key aspects of future research. researchgate.net

The table below highlights key areas for improving the sustainability of this compound production.

Sustainability AspectApproachPotential Benefit
Green SolventsUse of deep eutectic solvents, water, or supercritical fluids.Reduced use of volatile organic compounds.
CatalysisEmployment of recyclable and highly efficient catalysts.Lower energy consumption and waste generation.
Atom EconomyDesigning reactions that incorporate most of the starting materials into the final product.Minimized byproduct formation.
Fluorine RecyclingDeveloping methods to recover fluorine from waste streams.Contribution to a circular fluorine economy. labmanager.com

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-Difluoroethyl)piperazin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, where a difluoroethyl halide reacts with a piperazinone precursor. For example, using DMF as a solvent and K₂CO₃ as a base facilitates the reaction by stabilizing intermediates and enhancing nucleophilicity. Propargyl bromide or similar alkylating agents can introduce the difluoroethyl group. Key factors include:
  • Temperature : Lower temperatures (e.g., room temperature) reduce side reactions like over-alkylation.
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to piperazinone precursor improves yield.
  • Purification : Column chromatography with silica gel (e.g., ethyl acetate:hexane, 1:8) isolates the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • ¹⁹F NMR : Detects the difluoroethyl group, with peaks near δ -120 to -140 ppm (coupled with adjacent protons).
  • ¹H NMR : Protons adjacent to fluorine exhibit splitting (e.g., δ 4.5–5.5 ppm for -CH₂CF₂-).
  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the piperazinone ring.
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ and fragments validate the molecular formula.
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
  • First Aid : For skin contact, wash with copious water (≥15 minutes); for eye exposure, use an emergency eyewash station.
  • Storage : Keep in a cool, dry, ventilated area, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How does the difluoroethyl substituent influence the compound’s electronic properties and potential bioactivity?

  • Methodological Answer : The electron-withdrawing effect of fluorine atoms reduces the basicity of adjacent amines, enhancing metabolic stability and bioavailability. The C-F bond can participate in dipole-dipole interactions with target proteins, improving binding affinity. Computational studies (e.g., DFT) and docking simulations (PDB-based) are recommended to map interactions, such as fluorine’s role in stabilizing bioactive conformations .

Q. How can conflicting data in NMR or crystallographic analyses of this compound be resolved?

  • Methodological Answer :
  • Deuterated Analogs : Compare spectra with deuterated piperazinones (e.g., Piperazin-2-one-d6) to distinguish solvent artifacts .
  • 2D NMR : Use COSY and NOESY to assign overlapping proton signals.
  • Crystallography : Recrystallize under varied conditions (e.g., ethanol/water mixtures) to resolve polymorphism or solvate formation .

Q. What are the challenges in optimizing reaction conditions for introducing the difluoroethyl group to the piperazinone ring?

  • Methodological Answer :
  • Steric Hindrance : Bulky difluoroethyl groups may slow substitution; use phase-transfer catalysts (e.g., TBAB) to improve reactivity.
  • Side Reactions : Monitor via TLC (e.g., 2:1 hexane:ethyl acetate) to detect over-alkylation or ring-opening byproducts.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
  • Workup : Extract with methylene chloride (3×15 mL) and dry over Na₂SO₄ to remove unreacted starting materials .

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